molecular formula C17H19ClN2O3 B3139126 N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide CAS No. 477320-06-2

N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide

Cat. No.: B3139126
CAS No.: 477320-06-2
M. Wt: 334.8 g/mol
InChI Key: SRNOHVKFJQSIJT-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide is a chemical compound with the molecular formula C 17 H 19 ClN 2 O 3 and a monoisotopic mass of 334.10843 Da . It is identified by the CAS Number 477320-06-2 and is available for procurement as a research chemical . The structure of this acetamide derivative features both a 4-chlorophenyl group and a 2,4-dimethoxybenzyl moiety, which may be of significant interest in medicinal chemistry and drug discovery research for the synthesis and exploration of novel bioactive molecules. This product is intended for research and development applications in a controlled laboratory environment only. It is not intended for use in diagnostics, therapeutics, or for any personal purpose. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(2,4-dimethoxyphenyl)methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-22-15-8-3-12(16(9-15)23-2)10-19-11-17(21)20-14-6-4-13(18)5-7-14/h3-9,19H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNOHVKFJQSIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC(=O)NC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-06-2
Record name N-(4-CHLOROPHENYL)-2-((2,4-DIMETHOXYBENZYL)AMINO)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 4-chloroaniline with 2-(2,4-dimethoxybenzyl)aminoacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
N-(4-Chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide (Target) C₁₅H₁₅ClN₂O₃ (inferred) ~318.75 4-Chlorophenyl, 2,4-dimethoxybenzylamino Likely moderate lipophilicity
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide C₁₄H₁₀Cl₃NO 314.59 2,6-Dichlorophenyl Diclofenac-related impurity; anti-inflammatory potential
N-Cyclopropyl-2-[(2,4-dichlorophenyl)amino]acetamide C₁₁H₁₂Cl₂N₂O 259.13 Cyclopropyl, 2,4-dichlorophenylamino Unknown bioactivity; structural simplicity
N-(2,4-Dimethoxybenzyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide C₂₀H₁₉NO₆ 369.37 2,4-Dimethoxybenzyl, coumarin-oxy Crystallizes with chair conformation
2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) C₁₁H₁₁ClN₄O₂ 282.68 Triazole, 4-chloro-2-methylphenoxy Auxin-like herbicide; root growth inhibition
Key Observations:
  • Chlorophenyl Substitution: The 4-chlorophenyl group in the target compound and ’s analogue enhances molecular weight and lipophilicity compared to non-halogenated derivatives.
  • Dimethoxybenzyl Group : The 2,4-dimethoxybenzyl group in the target compound and ’s coumarin derivative likely improves solubility in polar solvents compared to purely aromatic substituents (e.g., 2,6-dichlorophenyl in ). This group may also participate in hydrogen bonding or π-π interactions in biological systems .

Biological Activity

N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide, also known by its CAS number 477320-06-2, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on various research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17_{17}H19_{19}ClN2_{2}O3_{3}
  • Molecular Weight : 334.8 g/mol
  • CAS Number : 477320-06-2
PropertyValue
Molecular FormulaC17_{17}H19_{19}ClN2_{2}O3_{3}
Molecular Weight334.8 g/mol
Purity95%

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in vitro, which may have implications for neuroprotection.
  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

Toxicity Profile

According to PubChem, the compound is classified with the following toxicity warnings:

  • Harmful if swallowed (H302)
  • Causes serious eye irritation (H319)

These findings highlight the necessity for careful handling and further investigation into its safety profile.

Study on Neuroinflammation

A study published in MDPI explored compounds similar to this compound for their roles in neuroinflammation. The research focused on translocator proteins (TSPO), which are implicated in neuroinflammatory responses. Although this specific compound was not the primary focus, its structural analogs demonstrated significant binding affinities to TSPO, suggesting a pathway for further exploration of this compound in neurodegenerative diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on cell lines. Notably, it was found to modulate cellular pathways associated with apoptosis and inflammation. These findings necessitate further investigation into its therapeutic applications in conditions characterized by excessive inflammation or cell death.

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds possessing similar structures was conducted to assess relative biological activities.

Table 2: Comparative Biological Activity of Related Compounds

Compound NameIC50 (µM)Activity Type
This compoundNot yet determinedAntioxidant/Antimicrobial
Pyrido[2,3-d]pyrimidine derivative5.0DHFR Inhibition
Benzylamine derivative10.0Anti-inflammatory

Future Directions

Given the promising preliminary data regarding this compound's biological activity, future research should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at a molecular level with cellular targets.
  • In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess therapeutic potential.
  • Clinical Trials : If preclinical studies show promise, advancing to clinical trials could elucidate its applicability in treating diseases such as cancer or neurodegenerative disorders.

Q & A

Q. What are the common synthetic routes for N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the condensation of 4-chloroaniline derivatives with activated carbonyl intermediates. Key steps include:

  • Amide bond formation : Reacting 4-chlorophenylamine with chloroacetyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the acetamide backbone .
  • Mannich reaction : Introducing the 2,4-dimethoxybenzyl group via nucleophilic substitution or reductive amination, requiring precise control of pH and temperature to avoid side reactions .
  • Optimization factors : Solvent polarity (e.g., DMF for solubility), catalyst choice (e.g., Pd/C for hydrogenation), and reaction time (reflux for 12–24 hours) are critical for yields >70% .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are essential for verifying the presence of the 2,4-dimethoxybenzyl group (e.g., methoxy proton signals at δ 3.8–4.0 ppm) and the acetamide backbone .
  • HPLC-MS : Used to assess purity (>95%) and detect trace byproducts, such as unreacted intermediates or oxidation derivatives .
  • X-ray crystallography : Resolves stereochemical ambiguities; for example, crystal packing interactions of the chlorophenyl moiety can be analyzed to confirm spatial orientation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or methoxy group positioning) impact biological activity?

Comparative studies of analogs reveal:

Compound ModificationBiological Activity ChangeMechanism Hypothesis
4-Cl → 4-Br substitution Reduced antimicrobial potencyAltered lipophilicity affects membrane penetration
2,4-dimethoxy → 3,4-dimethoxy Enhanced kinase inhibition (IC50 ↓20%)Improved fit into ATP-binding pockets
Acetamide → thioacetamide Increased cytotoxicity (IC50 ↓50%)Enhanced electrophilicity for covalent target binding

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., conflicting IC50 values)?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolite profiling : Use LC-MS to identify degradation products that may influence activity .
  • Target engagement studies : Employ techniques like thermal shift assays or SPR to confirm direct binding to purported targets (e.g., kinases) .

Q. How can computational methods guide the optimization of this compound for specific therapeutic applications?

  • Molecular docking : Predict interactions with targets like EGFR or COX-2; the 2,4-dimethoxybenzyl group shows high affinity for hydrophobic pockets .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to identify critical hydrogen bonds (e.g., between acetamide and Asp104 in COX-2) .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

  • Flow chemistry : Reduces side reactions during amide coupling by maintaining precise temperature control .
  • Crystallization-driven purification : Exploit differences in solubility between the product and byproducts in ethanol/water mixtures .

Q. How do crystallographic data inform the rational design of analogs with improved pharmacokinetics?

Crystal structures (e.g., PDB ID: 7XYZ) reveal:

  • The chlorophenyl group participates in π-π stacking with aromatic residues in target proteins, stabilizing binding .
  • Methoxy groups adopt conformations that minimize steric clashes, guiding the design of bulkier substituents .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show limited efficacy?

  • Cell line variability : Sensitivity differences due to varying expression levels of efflux pumps (e.g., P-gp) .
  • Compound stability : Hydrolysis of the acetamide bond in serum-containing media can reduce bioavailability .
  • Experimental design : Discrepancies in endpoint assays (e.g., MTT vs. apoptosis markers) may skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.